molecular formula C26H26O B14597526 1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] CAS No. 60998-06-3

1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]

Cat. No.: B14597526
CAS No.: 60998-06-3
M. Wt: 354.5 g/mol
InChI Key: FMXXAPUAEFKFMB-UHFFFAOYSA-N
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Description

1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is an organic compound with a complex structure that includes methoxy, phenyl, and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] typically involves multi-step organic reactions. One common method involves the reaction of methoxybenzene with a suitable alkylating agent under controlled conditions to introduce the methoxy and phenyl groups. The prop-1-en-2-yl groups are then added through further reactions involving alkenes and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in structure but with different functional groups.

    Benzene, (1-methylbutyl)-: Shares the benzene ring but differs in the alkyl substituents.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains an ether linkage instead of the methoxy and phenyl groups.

Uniqueness

1,1’-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene] is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

60998-06-3

Molecular Formula

C26H26O

Molecular Weight

354.5 g/mol

IUPAC Name

1-[methoxy-phenyl-(2-prop-1-en-2-ylphenyl)methyl]-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C26H26O/c1-19(2)22-15-9-11-17-24(22)26(27-5,21-13-7-6-8-14-21)25-18-12-10-16-23(25)20(3)4/h6-18H,1,3H2,2,4-5H3

InChI Key

FMXXAPUAEFKFMB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C(=C)C)OC

Origin of Product

United States

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